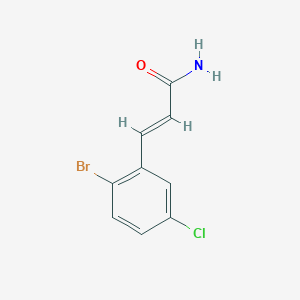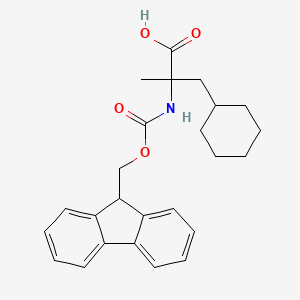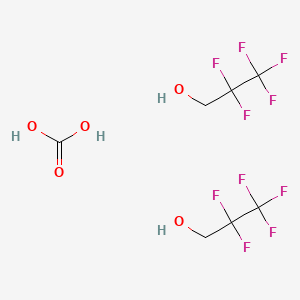
Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol (1/2) is a unique chemical compound that combines the properties of carbonic acid and 2,2,3,3,3-pentafluoropropan-1-ol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. It is characterized by its molecular structure, which includes a carbonic acid moiety and a pentafluoropropanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol typically involves the reaction of carbonic acid with 2,2,3,3,3-pentafluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where carbonic acid reacts with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-80°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the pentafluoropropanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of fluorinated compounds.
Biology: The compound is utilized in biochemical assays and as a labeling agent for studying metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the pentafluoropropanol group can enhance the compound’s reactivity and stability. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: Shares the pentafluoropropanol group but lacks the carbonic acid moiety.
Carbonic Acid: Contains the carbonic acid group but does not have the fluorinated alcohol component.
Uniqueness
Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol is unique due to the combination of carbonic acid and pentafluoropropanol groups, which imparts distinct chemical and physical properties. This dual functionality makes it valuable in various applications, particularly where both acidic and fluorinated characteristics are desired.
Propriétés
Numéro CAS |
154496-21-6 |
|---|---|
Formule moléculaire |
C7H8F10O5 |
Poids moléculaire |
362.12 g/mol |
Nom IUPAC |
carbonic acid;2,2,3,3,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/2C3H3F5O.CH2O3/c2*4-2(5,1-9)3(6,7)8;2-1(3)4/h2*9H,1H2;(H2,2,3,4) |
Clé InChI |
KAIIONHTPOURLT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


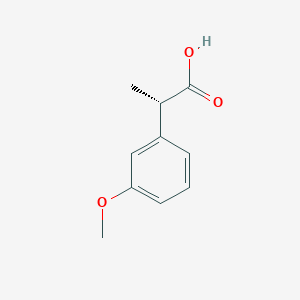
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
![2-((1S,2S)-2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl)-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B12304980.png)

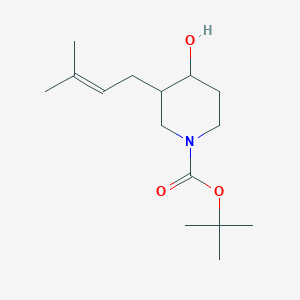
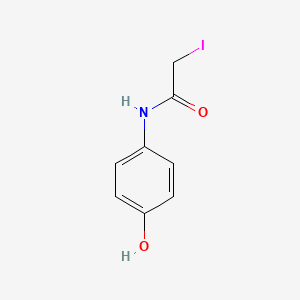
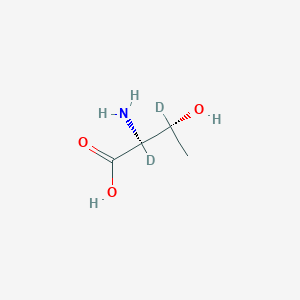
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
